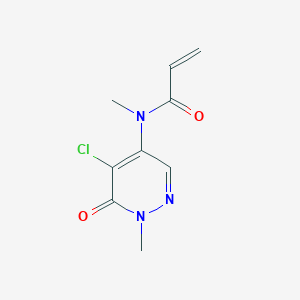
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide is a synthetic organic compound with a complex structure It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
N-Methylation: The methylation of the nitrogen atom in the pyridazinone ring can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated pyridazinone derivative with propenamide under suitable conditions, often in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxyl group.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, leading to the formation of hydroxyl derivatives.
Substitution: The chlorine atom in the pyridazinone ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Pharmacology: Research has indicated its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Biology: Studies have explored its effects on cellular processes, such as apoptosis and cell proliferation.
Industry: Its derivatives are being investigated for use in agricultural chemicals and materials science.
Wirkmechanismus
The mechanism of action of N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways involved in cell growth and survival, leading to effects such as apoptosis or reduced cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-ethylprop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylbut-2-enamide: Similar structure but with a butenamide group instead of a propenamide group.
Uniqueness
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a propenamide group
Eigenschaften
Molekularformel |
C9H10ClN3O2 |
|---|---|
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
N-(5-chloro-1-methyl-6-oxopyridazin-4-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C9H10ClN3O2/c1-4-7(14)12(2)6-5-11-13(3)9(15)8(6)10/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
DSNHOJIIMCKMFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(C=N1)N(C)C(=O)C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


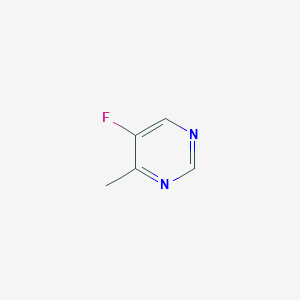
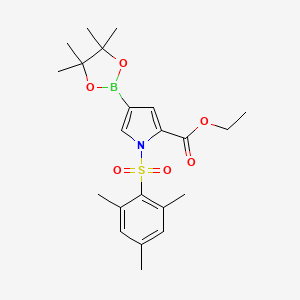
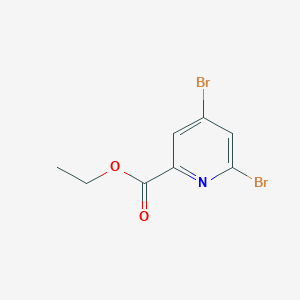

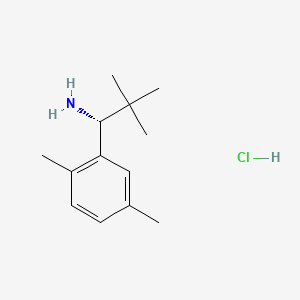

![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
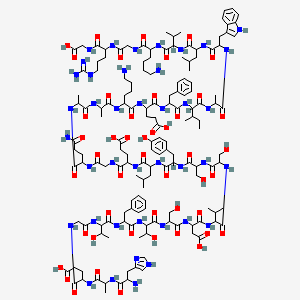
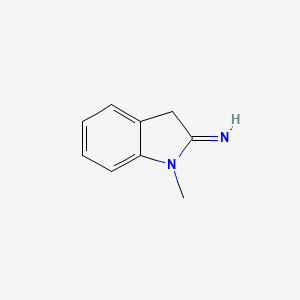

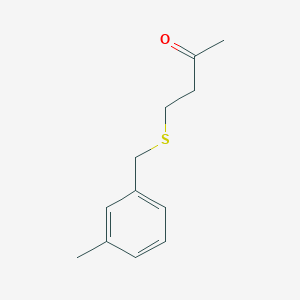
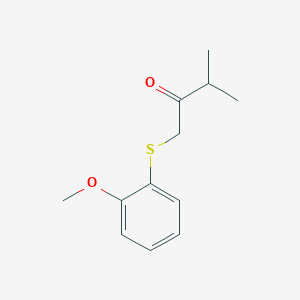
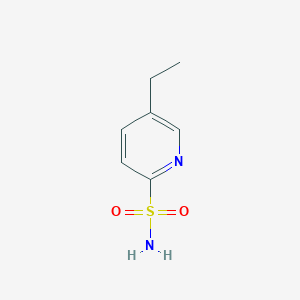
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
